molecular formula C8H7ClFNO B1486545 2-(2-Chloro-6-fluorophenyl)acetamide CAS No. 895903-54-5

2-(2-Chloro-6-fluorophenyl)acetamide

Cat. No. B1486545
CAS RN: 895903-54-5
M. Wt: 187.6 g/mol
InChI Key: JZQJBEZJSQZDNF-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)acetamide is an organic compound . It belongs to the class of organic compounds known as aminopyrazines .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(2-chloro-6-fluorophenyl)acetamide . The InChI code is 1S/C8H7ClFNO/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12) and the InChI key is JZQJBEZJSQZDNF-UHFFFAOYSA-N .

Scientific Research Applications

Thrombin Inhibition

One identified application of “2-(2-Chloro-6-fluorophenyl)acetamide” is as a potent thrombin inhibitor . Thrombin is an enzyme in blood plasma that causes the clotting of blood by converting fibrinogen to fibrin. Inhibitors of thrombin can be used to prevent blood clots in various medical conditions .

Mechanism of Action

While the specific mechanism of action for 2-(2-Chloro-6-fluorophenyl)acetamide is not mentioned, it’s worth noting that similar compounds with 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 and oxyguanidine P1 substituents are potent thrombin inhibitors .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Given the lack of specific information on 2-(2-Chloro-6-fluorophenyl)acetamide, future research could focus on its synthesis, chemical reactions, and potential applications. It’s worth noting that similar compounds have shown promise as potent thrombin inhibitors , suggesting potential avenues for future research.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQJBEZJSQZDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-6-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-(2-Chloro-6-fluorophenyl)acetamide interact with thrombin and what are the downstream effects?

A1: While the provided abstracts do not explicitly detail the specific interactions of 2-(2-Chloro-6-fluorophenyl)acetamide with thrombin, research indicates that it acts as a potent inhibitor. [] Thrombin inhibitors typically exert their effect by blocking the enzyme's active site, preventing the conversion of fibrinogen to fibrin, a key step in blood clot formation. [] This inhibition of thrombin activity can help prevent or treat thrombotic disorders.

Q2: How does the structure of 2-(2-Chloro-6-fluorophenyl)acetamide contribute to its activity as a thrombin inhibitor?

A2: The scientific literature highlights that the structure of thrombin inhibitors significantly influences their potency. [] 2-(2-Chloro-6-fluorophenyl)acetamide, as part of a larger molecule, likely occupies the P2 subsite within the thrombin binding site. [] The presence of chlorine and fluorine atoms on the phenyl ring, along with the acetamide group, likely contributes to specific interactions with amino acids in the P2 subsite, contributing to the overall binding affinity and inhibitory potency of the molecule. Further research, including structure-activity relationship (SAR) studies, could elucidate the specific contributions of these structural features. []

  1. Study of the Differential Activity of Thrombin Inhibitors Using Docking, QSAR, Molecular Dynamics, and MM-GBSA.

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